molecular formula C9H10N2O B348473 2-Methoxy-4,6-dimethylnicotinonitrile CAS No. 65515-39-1

2-Methoxy-4,6-dimethylnicotinonitrile

Cat. No. B348473
M. Wt: 162.19g/mol
InChI Key: WEJLKGQPSKTCBR-UHFFFAOYSA-N
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Patent
US07601736B2

Procedure details

2-chloro-4,6-dimethyl-nicotinonitrile (2.5 g, 15.01 mmol) was dissolved in anhydrous methanol(70 mL), added with sodium methoxide (4.27 g, 75.03 mmol) at 0° C. and stirred for about 10 hours at nitrogen atmosphere. The above mixture was concentrated under reduced pressure and then neutrailized with a saturated solution of ammonium chloride and then extracted twice with 150 mL of methylenechloride. The resulting organic layer was dried using anhydrous sodium sulfate, filtered and concentrated. A silica gel column chromatography (20% EtOAc/Hexanes) was performed on the resulting residue and 2.41 g (99%) of 2-methoxy-4,6-dimethyl-nicotinonitrile was obtained in white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
4.27 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:3]=1[C:4]#[N:5].[CH3:12][O-:13].[Na+]>CO>[CH3:12][O:13][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC(=N1)C)C
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
4.27 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for about 10 hours at nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The above mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 150 mL of methylenechloride
CUSTOM
Type
CUSTOM
Details
The resulting organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC1=C(C#N)C(=CC(=N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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